LAP-TGF-β Activation: KFK Is Active Whereas KQK and KQFK Are Completely Inactive
In a dual-assay study using both a solid-phase immobilized LAP-TGF-β system and ex vivo human dermal fibroblast cultures, KFK (Lys-Phe-Lys) activated latent TGF-β1, recovering up to 10% of the added LAP-TGF-β as the active form. By contrast, the single-amino-acid-substituted control peptides KQK (Lys-Gln-Lys) and KQFK (Lys-Gln-Phe-Lys), as well as their lipopeptide counterparts, were entirely inactive under identical conditions [1]. This establishes that the central phenylalanine is indispensable for TGF-β-activating bioactivity, and that KFK is the minimal active pharmacophore.
| Evidence Dimension | LAP-TGF-β1 activation (% of latent cytokine recovered as active form) |
|---|---|
| Target Compound Data | KFK: up to 10% recovery of LAP-TGF-β as active form |
| Comparator Or Baseline | KQK: no detectable activation; KQFK: no detectable activation (both 0%) |
| Quantified Difference | KFK active (≈10% recovery) vs. KQK/KQFK inactive (0%); qualitative binary difference — activity abolished by Phe→Gln substitution |
| Conditions | Solid-phase assay with immobilized recombinant LAP-TGF-β1; ex vivo human dermal fibroblast cultures (normal human fibroblasts, passages 4–8); peptide concentration range up to 100 µM |
Why This Matters
Procurement of KFK rather than generic Lys-X-Lys tripeptides is mandatory for any experiment requiring TGF-β pathway activation, as even conservative single-residue substitutions completely eliminate bioactivity.
- [1] Cauchard, J.H., Berton, A., Godeau, G., Hornebeck, W., Bellon, G. (2004). Activation of latent transforming growth factor beta 1 and inhibition of matrix metalloprotease activity by a thrombospondin-like tripeptide linked to elaidic acid. Biochem. Pharmacol., 67(11):2013-2022. PMID: 15135298. View Source
